molecular formula C15H28N2O4 B14173123 3-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)propanoic acid

3-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)propanoic acid

Cat. No.: B14173123
M. Wt: 300.39 g/mol
InChI Key: VDZYMMGKDGZPMD-UHFFFAOYSA-N
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Description

3-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)propanoic acid is a chemical compound with the molecular formula C12H22N2O4. It is known for its use in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry. The compound features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and an isopropyl group, making it a versatile intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)propanoic acid typically involves the protection of the piperazine nitrogen with a tert-butoxycarbonyl group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The isopropyl group is introduced via alkylation using isopropyl bromide.

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 3-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its targets without undergoing premature degradation. The isopropyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)propanoic acid is unique due to its combination of a piperazine ring, Boc protection, and isopropyl substitution. This combination provides a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-3-propan-2-ylpiperazin-1-yl]propanoic acid

InChI

InChI=1S/C15H28N2O4/c1-11(2)12-10-16(7-6-13(18)19)8-9-17(12)14(20)21-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,18,19)

InChI Key

VDZYMMGKDGZPMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CN(CCN1C(=O)OC(C)(C)C)CCC(=O)O

Origin of Product

United States

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